![molecular formula C16H10ClF3N4O B2578576 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1259175-56-8](/img/structure/B2578576.png)
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide, also known as CPI-455, is a novel and potent inhibitor of histone demethylase KDM5A. KDM5A is a member of the Jumonji C (JmjC) domain-containing histone demethylase family that plays a crucial role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including leukemia, lymphoma, and solid tumors.
作用机制
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide exerts its anticancer effects by inhibiting the activity of KDM5A, which is overexpressed in many types of cancer and is associated with poor prognosis. KDM5A regulates gene expression by removing methyl groups from lysine 4 on histone H3, leading to transcriptional repression of target genes. By inhibiting KDM5A, this compound increases the levels of histone H3 lysine 4 methylation, leading to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory activity against KDM5A, with an IC50 value of 10 nM. It has also been reported to have good selectivity for KDM5A over other histone demethylases and non-histone demethylases. In addition, this compound has been shown to be stable in human plasma and to have good oral bioavailability, making it a potential candidate for clinical development.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide in lab experiments include its high potency and selectivity for KDM5A, as well as its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation of using this compound is that it may not be effective against all types of cancer, as the expression levels of KDM5A vary among different types of cancer. In addition, the optimal dosing and treatment schedule of this compound in clinical settings are still unknown, and further studies are needed to determine its safety and efficacy.
未来方向
There are several potential future directions for the development of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide as an anticancer agent. One direction is to investigate the combination of this compound with other targeted therapies or immunotherapies to enhance its anticancer effects. Another direction is to explore the use of this compound in combination with epigenetic modulators or other agents that target the tumor microenvironment. Furthermore, the development of biomarkers to predict the response to this compound treatment and to monitor its efficacy in clinical settings is also an important future direction.
合成方法
The synthesis of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves several steps, starting with the preparation of 2-chloronicotinic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline to yield the desired product, this compound. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized in both small and large scales.
科学研究应用
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, and its potential as an anticancer agent has been demonstrated in various types of cancer cells and animal models. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
属性
IUPAC Name |
2-chloro-N-[2-pyrazol-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c17-14-8-10(4-6-21-14)15(25)23-12-9-11(16(18,19)20)2-3-13(12)24-7-1-5-22-24/h1-9H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFDHJICEMNYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)
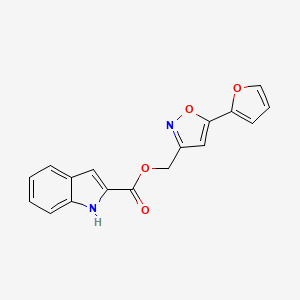
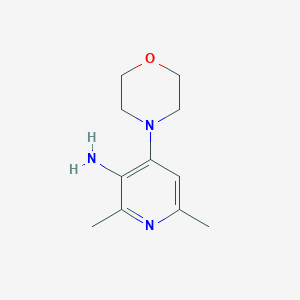
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)
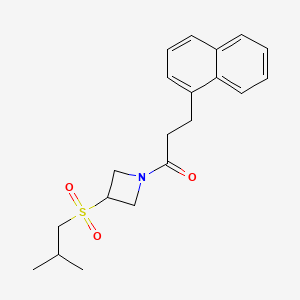
![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)
![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2578506.png)
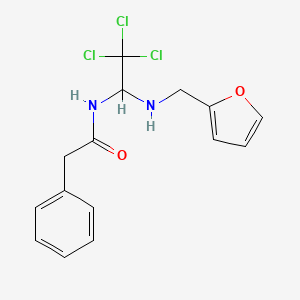
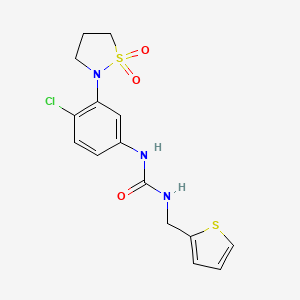
![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)
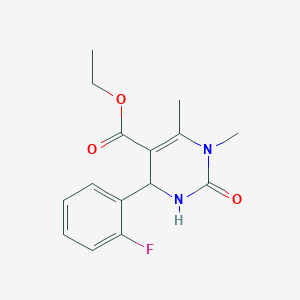
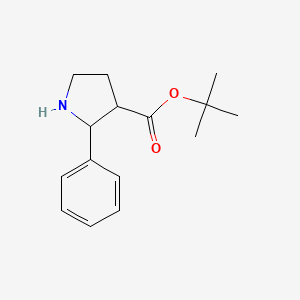
![1-[(4-iodophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2578514.png)